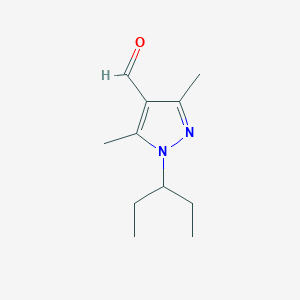
3,5-Dimethyl-1-(pentan-3-yl)-1h-pyrazole-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dimethyl-1-(pentan-3-yl)-1h-pyrazole-4-carbaldehyde is an organic compound with the molecular formula C10H18N2 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-1-(pentan-3-yl)-1h-pyrazole-4-carbaldehyde typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 3,5-dimethylpyrazole with an aldehyde derivative, followed by further functionalization to introduce the pentan-3-yl group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound’s purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Dimethyl-1-(pentan-3-yl)-1h-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various electrophiles and nucleophiles under appropriate conditions, such as halogenation using N-bromosuccinimide (NBS).
Major Products Formed
Oxidation: 3,5-Dimethyl-1-(pentan-3-yl)-1h-pyrazole-4-carboxylic acid.
Reduction: 3,5-Dimethyl-1-(pentan-3-yl)-1h-pyrazole-4-methanol.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Applications De Recherche Scientifique
3,5-Dimethyl-1-(pentan-3-yl)-1h-pyrazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3,5-Dimethyl-1-(pentan-3-yl)-1h-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dimethyl-1H-pyrazole-4-carbaldehyde: Lacks the pentan-3-yl group.
1-(Pentan-3-yl)-1H-pyrazole-4-carbaldehyde: Lacks the dimethyl groups on the pyrazole ring.
3,5-Dimethyl-1H-pyrazole: Lacks both the aldehyde and pentan-3-yl groups.
Uniqueness
3,5-Dimethyl-1-(pentan-3-yl)-1h-pyrazole-4-carbaldehyde is unique due to the presence of both the dimethyl and pentan-3-yl groups, which can influence its chemical reactivity and biological activity. This combination of functional groups can provide distinct properties that make it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C11H18N2O |
|---|---|
Poids moléculaire |
194.27 g/mol |
Nom IUPAC |
3,5-dimethyl-1-pentan-3-ylpyrazole-4-carbaldehyde |
InChI |
InChI=1S/C11H18N2O/c1-5-10(6-2)13-9(4)11(7-14)8(3)12-13/h7,10H,5-6H2,1-4H3 |
Clé InChI |
SWKKFDOAYLPXOZ-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)N1C(=C(C(=N1)C)C=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


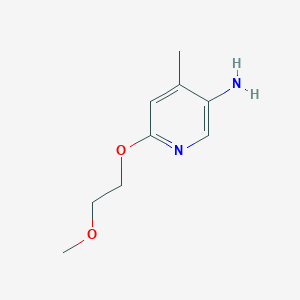

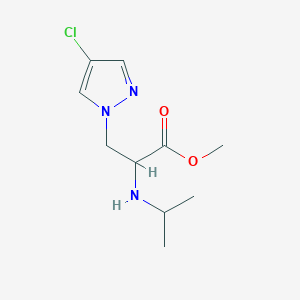

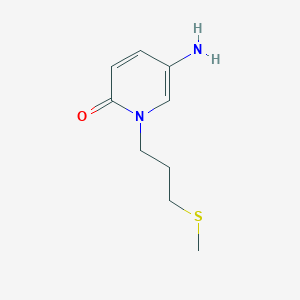
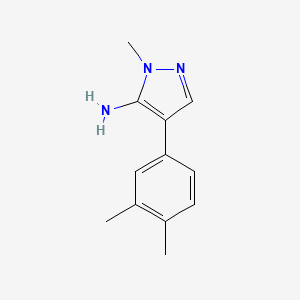

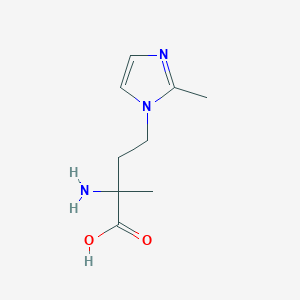
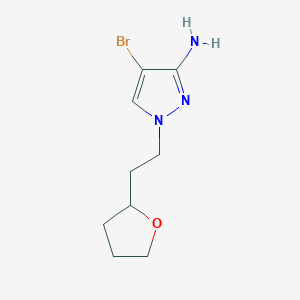
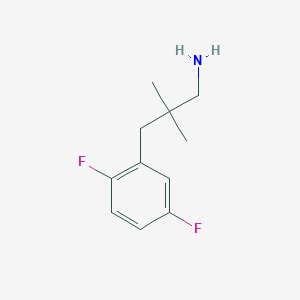
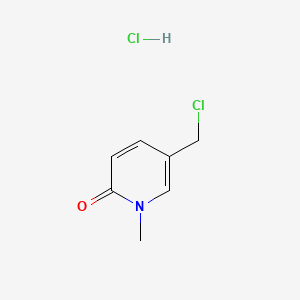
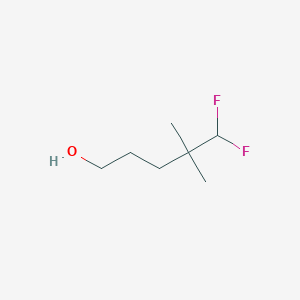

![2-[5-Fluoro-2-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13623362.png)
